
3-Bromo-4-(trifluoromethyl)thiophene
Overview
Description
“3-Bromo-4-(trifluoromethyl)thiophene” is an organosulfur compound with the molecular formula C5H2BrF3S . It contains a thiophene ring, which is a heterocyclic aromatic ring composed of four carbon atoms and a sulfur atom.
Molecular Structure Analysis
The molecular weight of “this compound” is 231.04 . The InChI code is 1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Optical Properties in Polythiophenes
A study on the postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo and chloro groups, demonstrated significant effects on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. The presence of these groups in solid-state enhances fluorescence yield, indicating potential applications in materials with specific optical characteristics (Li, Vamvounis, & Holdcroft, 2002).
Reactions and Synthesis
The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide has been investigated, revealing a novel aromatic nucleophilic substitution with rearrangement. This reaction pathway could be of use in the synthesis of specific thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electronic and Vibrational Spectra Analysis
A thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, has been synthesized and its structure confirmed through various spectroscopic techniques. The study offers insights into the geometric parameters and vibrational frequencies, contributing to a better understanding of thiophene derivatives' properties (Balakit, Sert, Çırak, Smith, Kariuki, & El‐Hiti, 2017).
Electrochemical Synthesis and Device Application
Research on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) has explored its potential in device applications. The study highlights the polymer's lower oxidation potential, stable conducting state, and higher degree of electrochemical reversibility, suggesting its utility in electrochromic devices (Cihaner & Önal, 2007).
Photostabilization of Poly(vinyl chloride)
New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride) (PVC). The study provides valuable information on the effectiveness of these derivatives in reducing the photodegradation of PVC, which could be significant in enhancing the durability of PVC products (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Conjugated Polymers and Electronics
A study on the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes] through a specific synthetic approach, including the use of thiophene derivatives, offers insights into the materials' solubility, film-forming properties, and potential applications in electronics (Wu, Chen, & Rieke, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOSFXRFQKHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
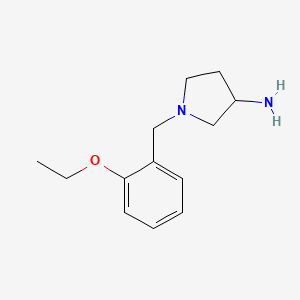
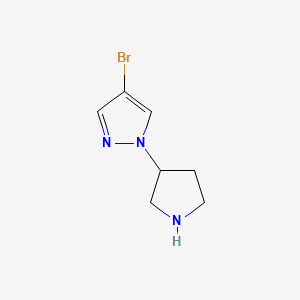
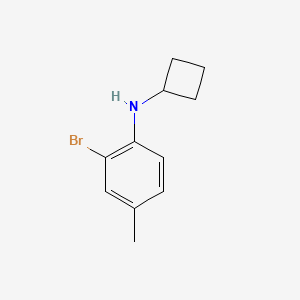
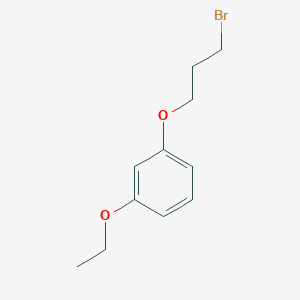
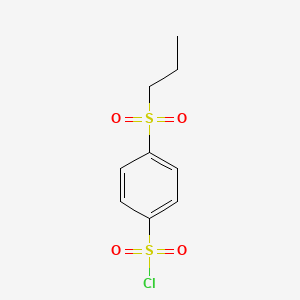
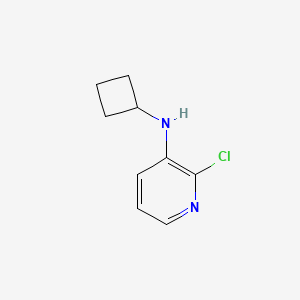
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
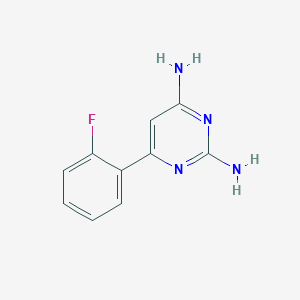

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
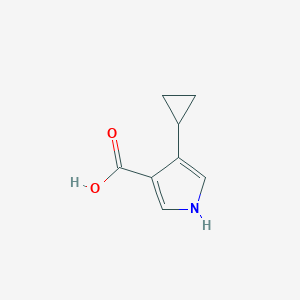

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)